(1R,2R,5S)-Neomenthyl azide
Description
Significance of Azide (B81097) Functionality in Synthetic Chemistry
The azide functional group (–N₃) is a cornerstone of modern synthetic chemistry, prized for its unique reactivity and versatility. wikipedia.org Organic azides serve as crucial precursors to a wide array of nitrogen-containing compounds, most notably primary amines, through reduction reactions like the Staudinger ligation or hydrogenation. wikipedia.org This transformation provides a reliable method for introducing a protected amine synthon into a molecule. wikipedia.org
Furthermore, azides are renowned for their participation in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgwikipedia.org This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are prevalent in medicinal chemistry and materials science. rsc.orgbohrium.com The azide group's ability to extrude dinitrogen gas (N₂) under thermal or photochemical conditions is another key feature, leading to the formation of highly reactive nitrene intermediates that can undergo a variety of useful transformations. wikipedia.org
The Role of Chirality in Molecular Design and Asymmetric Transformations
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in molecular design, particularly in the fields of pharmacology and materials science. hilarispublisher.com The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological activities. nih.govptfarm.pl In many cases, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. ptfarm.plresearchgate.net This has led to a significant increase in the development of single-enantiomer drugs. nih.gov
Asymmetric transformations, chemical reactions that selectively produce one enantiomer over the other, are therefore of paramount importance. ptfarm.pl These transformations often rely on the use of chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool" (readily available, enantiomerically pure natural products). ptfarm.pl The development of efficient stereoselective synthetic methods is a major focus of modern organic chemistry, enabling the creation of complex, three-dimensional molecules with precise control over their stereochemistry. nih.govmdpi.comresearchgate.netnih.gov
Historical Context and Development of Neomenthyl Derivatives in Stereoselective Synthesis
Terpenes, a class of naturally occurring organic compounds, have long been utilized as a source of chirality in organic synthesis. Among these, derivatives of menthol (B31143), a major component of peppermint oil, have played a significant role as chiral auxiliaries. The ready availability of both (-)-menthol and (+)-neomenthol in enantiomerically pure forms makes them attractive starting materials.
Historically, menthyl derivatives have been employed to induce stereoselectivity in a variety of chemical reactions. For instance, menthyl esters have been used to control the stereochemical outcome of enolate alkylations and Diels-Alder reactions. The bulky and conformationally well-defined nature of the menthyl group allows it to effectively shield one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face. The synthesis of menthyl azide from menthol has been a known procedure, typically involving the mesylation of the alcohol followed by nucleophilic substitution with sodium azide. researchgate.net This provides a chiral source of the azide functionality.
Overview of the Research Landscape for (1R,2R,5S)-Neomenthyl Azide
The research landscape for this compound is primarily situated within the broader context of developing and applying chiral building blocks for asymmetric synthesis. While not as extensively studied as some other chiral auxiliaries, its utility lies in its ability to introduce a chiral azide moiety into a molecule. This can then be used in subsequent transformations, such as the aforementioned click chemistry or Staudinger reaction, to generate more complex chiral molecules.
Investigations into neomenthyl derivatives often focus on their use in creating chiral ligands for catalysis or as starting materials for the synthesis of complex natural products. The stereochemistry of the neomenthyl group, with its specific arrangement of the isopropyl and methyl groups, can influence the stereochemical outcome of reactions in which it participates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-2-azido-4-methyl-1-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCHQXAHQOURC-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470372 | |
| Record name | (1R,2R,5S)-Neomenthyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259826-43-2 | |
| Record name | (1R,2R,5S)-Neomenthyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1r,2r,5s Neomenthyl Azide and Its Stereoisomers
Stereoselective Synthesis of (1R,2R,5S)-Neomenthyl Azide (B81097) from Precursors
The introduction of an azide group with a specific stereochemistry is a critical step in the synthesis of (1R,2R,5S)-neomenthyl azide. Several methods have been developed to achieve this transformation with high fidelity.
Mitsunobu Reaction Protocols for Azide Introduction
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. organic-chemistry.orgwikipedia.org The activated alcohol then undergoes nucleophilic attack by an azide source, commonly hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA). organic-chemistry.orgorganic-synthesis.com
The mechanism proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org The subsequent Sₙ2 displacement by the azide nucleophile results in the inversion of the stereogenic center. organic-chemistry.orgwikipedia.org The order of reagent addition can be crucial for the success of the reaction. wikipedia.org Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled before the azodicarboxylate is added. organic-synthesis.com
A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions, making it suitable for substrates with sensitive functional groups. organic-synthesis.com However, the use of potentially explosive reagents like hydrazoic acid necessitates careful handling and consideration of safety protocols, especially on a larger scale. organic-synthesis.com
Nucleophilic Substitution Reactions Utilizing Azide Anions
Direct nucleophilic substitution reactions represent a fundamental approach to the synthesis of alkyl azides. mdma.ch The azide anion (N₃⁻) is an excellent nucleophile, capable of displacing leaving groups from primary and secondary carbons in an Sₙ2 fashion. masterorganicchemistry.com This method is widely used for the synthesis of primary amines from alkyl halides, as the resulting azide can be readily reduced. masterorganicchemistry.com
Commonly, sodium azide (NaN₃) is employed as the azide source in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ntu.edu.sgresearchgate.net The reaction of an appropriate precursor, such as a neomenthyl derivative with a good leaving group, with sodium azide leads to the formation of neomenthyl azide. researchgate.net The efficiency of this substitution can be influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. ntu.edu.sgiiste.org
Conversion from Halides and Sulfonates with Stereochemical Considerations
The conversion of neomenthyl halides and sulfonates to the corresponding azide is a common and effective strategy. mdma.chiiste.org These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of configuration at the stereocenter. nih.gov This stereochemical outcome is a critical consideration when designing a synthesis for a specific stereoisomer of neomenthyl azide.
Sulfonate esters, such as tosylates, mesylates, and brosylates, are excellent leaving groups and are frequently used as substrates for nucleophilic substitution with azide ions. thieme-connect.comthieme-connect.com For instance, the reaction of neomenthyl-4-tolylsulfonate with an azide source would be expected to yield the corresponding azide with inverted stereochemistry. thieme-connect.com Similarly, alkyl halides can be converted to azides using alkali metal azides. organic-chemistry.org The choice of halide (I > Br > Cl) can significantly impact the reaction rate. ntu.edu.sg
It is important to note that under certain conditions, competing elimination reactions can occur, particularly with sterically hindered secondary substrates. researchgate.net Additionally, the potential for rearrangement reactions in carbocationic intermediates, if formed, must be considered, although Sₙ2 reactions are generally free from such complications. researchgate.net
Chelation-Enabled Stereoretentive Azidation Processes
While Sₙ2 reactions typically proceed with inversion of stereochemistry, methods that allow for the retention of configuration are highly valuable. Chelation-controlled reactions offer a strategy to achieve such stereoretention. In these processes, a Lewis acid can coordinate to both the leaving group and a nearby functional group on the substrate, creating a rigid transition state that directs the incoming nucleophile to attack from the same face as the leaving group (an Sₙi-type mechanism). researchgate.net
For example, the use of titanium(IV) reagents in conjunction with chelating leaving groups has been shown to facilitate stereoretentive halogenations and azidations. researchgate.net The presence of a hydroxyl group or other coordinating functionality in the substrate can be crucial for achieving high levels of regiocontrol and stereoretention in the azidolysis of epoxides catalyzed by Lewis acids like Yb(OTf)₃. researchgate.netnih.gov This approach allows for the synthesis of azides with the same stereochemistry as the starting alcohol, providing a complementary method to the inversion chemistry of the Mitsunobu and standard Sₙ2 reactions.
Alternative Synthetic Routes to Neomenthyl Azide Scaffold
Beyond the direct functionalization of precursors, alternative strategies involving neomenthol (B8682525) and its derivatives have been explored to access the neomenthyl azide scaffold.
Strategies Involving Neomenthol and its Derivatives
A practical and scalable route to access menthylamines, and by extension neomenthyl azide, can start from racemic neomenthol. researchgate.net This approach involves the nucleophilic substitution of the hydroxyl group with azide, followed by subsequent chemical transformations. researchgate.net One common method involves the mesylation of neomenthol, followed by reaction with sodium azide to produce neomenthyl azide. researchgate.netresearchgate.net
The table below summarizes the key synthetic transformations discussed:
| Starting Material | Reagents | Product | Key Transformation | Stereochemistry |
| Neomenthol | 1. MsCl, Et₃N 2. NaN₃, DMF | Neomenthyl azide | Conversion of alcohol to azide via sulfonate | Inversion |
| Neomenthol | PPh₃, DEAD, HN₃ (or DPPA) | Menthyl azide | Mitsunobu reaction | Inversion |
| Neomenthyl Halide | NaN₃ | Neomenthyl azide | Nucleophilic substitution (Sₙ2) | Inversion |
| Neomenthyl Sulfonate | NaN₃ | Neomenthyl azide | Nucleophilic substitution (Sₙ2) | Inversion |
| Neomenthol Derivative with Chelating Group | Ti(IV) reagent, Azide source | Neomenthyl azide | Chelation-controlled azidation | Retention |
Novel Azide Synthesis Methods (e.g., Grignard-based approaches)
The synthesis of alkyl azides, including chiral molecules like this compound, has traditionally been dominated by nucleophilic substitution reactions. These methods typically involve the displacement of a good leaving group, such as a tosylate or mesylate derived from the corresponding alcohol (neomenthol), with an azide salt like sodium azide (NaN₃). nih.govmasterorganicchemistry.com While effective, the pursuit of alternative and potentially more versatile synthetic routes has led to the exploration of novel methodologies, including those utilizing organometallic reagents.
Grignard-based approaches represent a modern frontier in the formation of carbon-nitrogen bonds, offering a pathway to azides from different precursor types. researchgate.netacs.org However, a significant challenge arises from the inherent incompatibility of the highly nucleophilic Grignard reagent with the electrophilic nature of the azide functional group. nih.gov Direct reaction of a Grignard reagent with a molecule containing an unprotected azide is generally not feasible.
Recent advancements have focused on circumventing this limitation through the use of a protection-deprotection strategy. nih.govrsc.org This involves the temporary modification of the azide group to render it inert to the Grignard reagent, allowing for a subsequent reaction at a different site on the molecule. A notable example is the protection of azides via the formation of phosphazides. nih.gov
Table 1: Conceptual Grignard-Based Synthesis Strategy via Azide Protection
| Step | Description | Reagents | Purpose |
|---|---|---|---|
| 1. Protection | The azide functional group is reacted with a bulky phosphine (B1218219) to form a stable phosphazide. | di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos) | To mask the azide's reactivity towards nucleophiles like Grignard reagents. nih.gov |
| 2. Grignard Reaction | The organomagnesium intermediate, now containing the protected azide, reacts with a suitable electrophile. | R-MgX | To form a new carbon-carbon bond elsewhere in the molecule. nih.gov |
This methodology allows for the synthesis of complex azides by enabling the use of powerful Grignard reactions for bond formation, a tool not traditionally available for azido (B1232118) compounds. nih.gov While a specific application of this Grignard-based strategy for the direct synthesis of this compound has not been detailed, the principles established in the synthesis of other complex azides demonstrate its potential as a novel synthetic pathway. nih.govrsc.org For instance, this could conceptually be applied to a suitably functionalized cyclohexane (B81311) precursor to construct the neomenthyl framework.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound, typically prepared via nucleophilic substitution on a neomenthol derivative, is highly dependent on the careful optimization of reaction conditions to maximize yield and minimize side reactions, such as elimination. thieme-connect.com Key parameters that influence the outcome of the synthesis include the stoichiometry of the azide source, solvent, temperature, and reaction time. scielo.br
Research into the synthesis of menthyl azides from neomenthol has provided specific insights into the optimization of reagent stoichiometry. thieme-connect.com In a typical procedure, the hydroxyl group of neomenthol is first converted into a better leaving group, such as a mesylate. The subsequent substitution with sodium azide (NaN₃) is a critical step where optimization directly impacts the yield.
Table 2: Optimization of Sodium Azide Stoichiometry in Menthyl Azide Synthesis
| Entry | Equivalents of NaN₃ | Yield of rac-Menthyl Azide (%) | Notes |
|---|---|---|---|
| 1 | 1.1 | 75 | --- |
| 2 | 1.5 | 89 | An excess of 1.5 equivalents was found to be crucial for high yield. thieme-connect.com |
| 3 | 3.0 | 91 | Offered a slight improvement over 1.5 equivalents. thieme-connect.com |
Data derived from the synthesis of racemic menthyl azide from racemic neomenthyl methanesulfonate. thieme-connect.com
The data clearly indicates that the optimal amount of sodium azide is between 1.5 and 3.0 equivalents. thieme-connect.com This provides a balance between driving the substitution reaction to completion and suppressing the competing elimination pathway. thieme-connect.com
Beyond reagent stoichiometry, other factors are critical for optimization. The choice of solvent can affect the solubility of the azide salt and the rates of both substitution and elimination reactions. masterorganicchemistry.com Polar aprotic solvents like DMF or DMSO are commonly used for such nucleophilic substitutions. masterorganicchemistry.com Temperature and reaction time are also interlinked; higher temperatures can increase the reaction rate but may also favor the elimination byproduct. Therefore, finding the optimal conditions requires a systematic approach to balance these variables to achieve the highest possible yield and purity of this compound. scielo.br
Stereochemical Investigations and Conformational Analysis of 1r,2r,5s Neomenthyl Azide
Absolute Configuration Determination and Stereochemical Assignment
The absolute configuration of (1R,2R,5S)-Neomenthyl azide (B81097) is defined by the specific spatial arrangement of the substituents around its three stereogenic centers. The nomenclature (1R, 2R, 5S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
For the carbon atoms of the cyclohexane (B81311) ring:
C1: Bonded to the isopropyl group. The priority order is C2 > C6 > Isopropyl > H, resulting in an R configuration.
C2: Bonded to the azide group. The priority order is Azide (N) > C3 > C1 > H, resulting in an R configuration.
C5: Bonded to the methyl group. The priority order is C6 > C4 > Methyl > H, resulting in an S configuration.
The determination of this absolute configuration is empirically confirmed through synthetic pathways starting from chiral precursors of known stereochemistry, such as (+)-neomenthol or (-)-menthol. researchgate.net The stereochemical outcome of the substitution reaction (e.g., inversion or retention) that introduces the azide group is critical for the final assignment. Unequivocal proof of the absolute configuration of such chiral molecules and their derivatives is often accomplished using single-crystal X-ray analysis. uw.edu.pl
| Stereocenter | Substituent Priority (High to Low) | Assigned Configuration |
|---|---|---|
| C1 | -CH(N₃)- > -CH₂- > -CH(CH₃)₂ > -H | R |
| C2 | -N₃ > -CH₂- > -CH(iPr)- > -H | R |
| C5 | -CH(iPr)- > -CH₂- > -CH₃ > -H | S |
Conformational Preferences and Dynamics of the Neomenthyl Ring System
The neomenthyl ring system is a disubstituted cyclohexane that exists predominantly in a chair conformation to minimize torsional and steric strain. The thermodynamic stability of the two possible chair conformers is determined by the energetic penalty of placing the substituents (isopropyl, methyl, and azide groups) in axial versus equatorial positions. The bulky isopropyl group strongly prefers an equatorial position to avoid 1,3-diaxial interactions.
In the neomenthyl configuration, the methyl group and the substituent at C2 (the azide) are cis to the isopropyl group. To accommodate the equatorial isopropyl group, the most stable conformer of the neomenthyl system places the methyl group in an equatorial position and the azide group in an axial position. The alternative chair form, with an axial isopropyl group, is significantly higher in energy and does not contribute substantially to the conformational equilibrium at room temperature. kashanu.ac.ir
The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The azide group (–N₃) is considered a moderately sized substituent. Its linear geometry reduces some of the steric bulk compared to a branched group, but it is larger than a hydrogen atom.
In the most stable conformation of this compound, the large isopropyl and smaller methyl groups occupy equatorial positions, forcing the azide group into a less favorable axial position. This arrangement is a compromise to place the largest group (isopropyl) equatorially. The energy difference between this conformation and the flipped-chair conformation is substantial, meaning the molecule is conformationally biased, spending the vast majority of its time with the azide group in the axial orientation. The azide group is classified as a pseudohalide, and its conformational behavior is comparable to that of halogens like chlorine or bromine. at.ua
| Substituent | A-Value (ΔG° axial-equatorial) |
|---|---|
| -H | 0 |
| -N₃ | ~0.6 |
| -CH₃ | 1.74 |
| -CH(CH₃)₂ (isopropyl) | 2.21 |
Computational chemistry provides powerful tools for analyzing the conformational landscape of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the geometric and energetic properties of different possible conformers.
These calculations can:
Optimize the geometry of the chair, boat, and twist-boat conformations.
Determine the relative energies of each conformer, confirming the chair as the global minimum.
Quantify the energy difference between the two chair forms, thereby calculating the conformational equilibrium constant. For neomenthyl azide, such calculations would confirm a strong preference for the conformer with the equatorial isopropyl group and axial azide group.
Model the transition states for chair-chair interconversion, providing insight into the dynamics and energy barrier of this process.
These theoretical models provide a quantitative basis for the qualitative predictions derived from steric principles and A-values.
Diastereoselective Aspects in Reactions Involving the Neomenthyl Moiety
The well-defined and conformationally rigid structure of the neomenthyl moiety makes it a useful chiral auxiliary in asymmetric synthesis. The stereocenters of the ring can effectively control the stereochemical outcome of reactions occurring at a functional group attached to the ring or in its vicinity.
In the case of this compound, the chiral scaffold can influence reactions in several ways:
Steric Hindrance: The bulky, equatorially-locked isopropyl group and the other ring substituents create a chiral environment that can block one face of a reactive center from the approach of a reagent. This leads to diastereoselective additions, reductions, or cyclizations. For example, the addition of organometallic reagents to ketones containing a menthyl or neomenthyl group often proceeds with high diastereoselectivity. acs.org
Directed Cycloadditions: The neomenthyl group can direct the facial selectivity of cycloaddition reactions. For instance, in 1,3-dipolar cycloadditions involving the azide group itself (Huisgen cycloaddition), the chiral environment can favor the formation of one diastereomer of the resulting triazole product. researchgate.net
Nucleophilic Ring-Opening: In reactions where the azide acts as a nucleophile, the stereochemistry of the substrate can lead to a diastereoselective outcome. For example, the ring-opening of chiral aziridines with sodium azide can proceed with high diastereoselectivity, yielding a single diastereomer of the resulting azido-amine product. uw.edu.pl
| Reaction Type | Chiral Moiety | Reactants | Outcome | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | (+)-Neomenthyl | Diphosphole with maleic anhydride | High diastereoselectivity (up to 88% de) | researchgate.net |
| Grignard Addition | (-)-Menthone | Ketone with organometallic reagents | Preparation of chiral neomenthyl derivatives | acs.org |
| Aziridine Ring-Opening | - | Chiral N-tosylaziridines with NaN₃ | Regio- and diastereoselective formation of azido (B1232118) amines | uw.edu.pl |
Analysis of Stereoretentive Pathways and Rearrangements during Synthesis and Derivatization
The synthesis and subsequent reactions of this compound must be carefully controlled to maintain stereochemical integrity. Both stereoretentive and stereoablative pathways are known.
Synthetic Pathways:
Sₙ2 Pathway (Inversion): The most common method for synthesizing alkyl azides is the Sₙ2 reaction of an appropriate alkyl halide or sulfonate with an azide salt (e.g., sodium azide). researchgate.net This reaction proceeds with complete inversion of configuration at the reacting stereocenter. Therefore, to synthesize this compound (axial azide) from a menthol (B31143) precursor, one would typically start with (-)-menthol, which has an axial hydroxyl group. Conversion of the OH to a good leaving group (e.g., tosylate) followed by Sₙ2 displacement with N₃⁻ would yield the desired product with an axial azide group.
Sₙi Pathway (Retention): Stereoretentive synthesis, where the configuration of the stereocenter is preserved, is less common but can be achieved using specific reagents. For example, reactions of alkyl sulfonates with titanium(IV) azide have been shown to proceed with complete retention of configuration. researchgate.net This is thought to occur via a front-side attack mechanism (Sₙi-type), where the titanium reagent coordinates to both the leaving group and the incoming nucleophile. researchgate.net
Rearrangements:
Carbocationic Rearrangements: Synthetic routes that proceed through carbocationic intermediates are prone to rearrangements and loss of stereochemical purity. For instance, the synthesis of menthyl chloride from menthol using Lucas' reagent (ZnCl₂/HCl) is known to produce significant amounts of rearranged products, including neomenthyl chloride and other isomers. researchgate.net Similar pathways for introducing an azide group could lead to a mixture of diastereomers.
Azide-Specific Rearrangements: The azide functional group itself can undergo characteristic rearrangements upon derivatization or activation. The Curtius rearrangement involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be converted to an amine. masterorganicchemistry.com The Schmidt reaction is an acid-catalyzed reaction of an azide with a carbonyl compound or alcohol, also leading to rearranged products. nih.gov These reactions, if applied to a derivative of neomenthyl azide, would involve migration and potential changes to the carbon skeleton, governed by the stereoelectronic demands of the rearrangement.
Reactivity Profiles and Mechanistic Studies of 1r,2r,5s Neomenthyl Azide
Other Key Transformations of the Azide (B81097) Functionality
The azide group serves as an excellent precursor to a primary amine, effectively acting as a "masked amine" functional group. masterorganicchemistry.com The conversion of (1R,2R,5S)-Neomenthyl azide to the corresponding primary amine, (1R,2R,5S)-Neomenthylamine, is a synthetically valuable transformation. This reduction can be achieved under mild conditions using various reducing agents. masterorganicchemistry.comorganic-chemistry.org
Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.comthieme-connect.de This method is often clean and efficient.
Chemical Reduction: Employing reagents like lithium aluminium hydride (LiAlH₄). masterorganicchemistry.compressbooks.pub
This two-step process—nucleophilic substitution with an azide ion followed by reduction—is a superior alternative to the direct alkylation of ammonia (B1221849) for synthesizing primary amines, as it avoids the common problem of overalkylation. pressbooks.pub
Table 3: Reduction of this compound
| Reactant | Reagents | Product | Application |
| This compound | 1. LiAlH₄2. H₂O | (1R,2R,5S)-Neomenthylamine | Synthesis of a primary amine |
| This compound | H₂, Pd/C | (1R,2R,5S)-Neomenthylamine | Synthesis of a primary amine |
Nucleophilic Acyl Substitution and Acyl Azide Formation
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org In this process, a nucleophile replaces a leaving group on an acyl carbon. chemistrytalk.org The azide ion (N₃⁻) is an effective nucleophile and can participate in these substitutions, particularly with highly reactive acyl compounds like acyl chlorides and anhydrides. masterorganicchemistry.com This reaction proceeds through a characteristic two-step addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the leaving group is expelled, and the carbonyl double bond is reformed. libretexts.org
The reaction of an acyl chloride with an azide source, such as sodium azide, is a common method for synthesizing acyl azides. masterorganicchemistry.comwikipedia.org These acyl azides are key intermediates for other transformations, most notably the Curtius rearrangement. wikipedia.orgraco.cat
The general reactivity hierarchy for nucleophilic acyl substitution is as follows: Acyl Chloride > Acyl Anhydride > Ester > Amide
While specific studies detailing the use of this compound as a nucleophile in acyl substitution are not prevalent, its structural class, alkyl azides, can react with activated carbonyls. libretexts.orgnih.gov However, the primary utility in this context involves using an azide salt to form an acyl azide from a carboxylic acid derivative, which then undergoes further reactions. raco.cat Various methods have been developed for the synthesis of acyl azides from carboxylic acids, often avoiding the isolation of the potentially explosive intermediates. nih.govorganic-chemistry.org One widely used method involves the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA). nih.gov
Table 1: Common Methods for Acyl Azide Synthesis
| Starting Material | Reagents | Key Features |
|---|---|---|
| Acyl Chloride/Anhydride | Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) | A classic and direct method. wikipedia.orgraco.cat |
| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | A one-pot procedure that avoids isolating the acyl azide. nih.gov |
| Acylhydrazine | Nitrous Acid (HNO₂) | A traditional route to acyl azides. wikipedia.org |
Curtius Rearrangement and its Synthetic Utility
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is exceptionally useful in synthetic organic chemistry because the resulting isocyanate can be trapped by various nucleophiles to produce a range of important functional groups, such as amines, carbamates, and ureas. nih.govnih.gov A key feature of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. nih.govwikipedia.orgnih.gov
The mechanism is understood to be a concerted process, where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen, thus avoiding the formation of a free nitrene intermediate. wikipedia.orglscollege.ac.in
The synthetic utility of the Curtius rearrangement is extensive due to its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov When performed with an acyl azide derived from a carboxylic acid attached to the neomenthyl scaffold, the rearrangement would produce an isocyanate. Subsequent reaction with different nucleophiles would yield various products, as detailed in the table below.
Table 2: Synthetic Utility of the Curtius Rearrangement
| Nucleophile | Product Functional Group | Notes |
|---|---|---|
| Water (H₂O) | Primary Amine | The intermediate carbamic acid decarboxylates spontaneously. wikipedia.orgorganic-chemistry.org |
| Alcohol (R'OH) | Carbamate | Using tert-butanol (B103910) or benzyl (B1604629) alcohol yields Boc- and Cbz-protected amines, respectively. wikipedia.org |
| Amine (R'NH₂) | Urea (B33335) Derivative | Forms a stable urea linkage. wikipedia.org |
This reaction has been applied in the total synthesis of numerous complex molecules and pharmaceuticals, including the antiviral drug oseltamivir. wikipedia.orgnih.govnumberanalytics.com
Schmidt Reaction Variants Involving Alkyl Azides
The Schmidt reaction is a versatile organic reaction in which an azide reacts with an electrophile, such as a carbonyl compound or a carbocation, under acidic conditions to form amines or amides after rearrangement and expulsion of nitrogen. wikipedia.orgorganic-chemistry.org Unlike the Curtius rearrangement which starts from an isolated or in situ generated acyl azide, the classic Schmidt reaction typically involves the reaction of a ketone or carboxylic acid with hydrazoic acid (HN₃). wikipedia.org
However, variants using alkyl azides instead of hydrazoic acid are known and are particularly important for intramolecular applications. libretexts.orgnih.gov These intramolecular Schmidt reactions have become powerful tools for constructing complex nitrogen-containing heterocyclic structures. chimia.ch The reaction is generally initiated by a Brønsted or Lewis acid. libretexts.orgorganic-chemistry.org
In the context of this compound, it could be employed in intermolecular reactions with electrophiles, although such reactions can sometimes be limited by poor selectivity and steric hindrance. libretexts.org A more synthetically powerful approach involves tethering the azide to the electrophile, facilitating an intramolecular reaction. For instance, an alkyl azide tethered to a ketone can cyclize to form a lactam upon acid promotion. libretexts.orgchimia.ch The outcome of these reactions, particularly the regioselectivity of the alkyl group migration, is a subject of detailed study. nih.gov
The general process for an intramolecular Schmidt reaction of an alkyl azide with a ketone involves:
Activation of the carbonyl group by an acid.
Intramolecular nucleophilic attack by the terminal nitrogen of the azide.
Rearrangement with migration of one of the carbonyl's α-carbons to the nitrogen, coupled with the loss of N₂.
Formation of a cyclic nitrilium ion, which is then trapped by a nucleophile (typically water) to yield the lactam product. chimia.ch
Oxidation Reactions of the Azide Group
While azides are often used as nucleophiles or precursors for rearrangement, the azide group itself can undergo oxidation. The oxidation of azides can lead to various products depending on the oxidant and reaction conditions. For example, certain azides can be oxidized to form nitro compounds. The azide radical, an electrophilic species, can be generated from an azide ion using oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) or (diacetoxyiodo)benzene. libretexts.org
In the context of allylic azides, oxidation has been shown to produce nitriles. nih.gov Although this compound is a saturated alkyl azide, the reactivity of the azide functional group remains a point of interest. The use of specific reagents can target the azide for transformation. For instance, the combination of azide ligands with manganese has been shown to create a diverse range of polynuclear clusters with interesting magnetic properties, highlighting the azide's role in coordination chemistry, which inherently involves redox processes. ufl.edu Furthermore, some transformations, such as the conversion of triisopropylsilyl enol ethers to β-azido enol ethers, proceed via a proposed ionic mechanism involving an azide species. nih.gov
Reactivity Influenced by the Chiral Neomenthyl Scaffold
The neomenthyl group is a chiral scaffold derived from menthol (B31143), and its stereochemistry significantly influences the outcome of reactions. researchgate.net The rigid, chair-like conformation of the cyclohexane (B81311) ring and the specific spatial arrangement of its substituents dictate the steric accessibility of reagents and can stabilize or destabilize transition states.
Neighboring Group Participation and Stereoelectronic Effects
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.org This intramolecular participation can lead to enhanced reaction rates and stereochemical outcomes that differ from standard Sₙ2 or Sₙ1 pathways, often resulting in retention of configuration. wikipedia.orgdalalinstitute.com NGP typically involves the formation of a cyclic intermediate. dalalinstitute.com While the azide group itself is not a classic participating group in the same way as a neighboring heteroatom with lone pairs (like sulfur or oxygen), the stereoelectronic environment created by the neomenthyl scaffold is critical. wikipedia.orglibretexts.org
Stereoelectronic effects are spatial effects on the electronic structure of a molecule that influence its geometry, reactivity, and stability. wikipedia.org They arise from the specific orientation of orbitals. In the neomenthyl system, the orientation of C-C and C-H sigma bonds relative to a developing reactive center (e.g., a carbocation or a radical) can provide stabilization through hyperconjugation. The rigid cyclohexane framework of the neomenthyl group locks substituents into specific axial or equatorial positions, which in turn controls the alignment of orbitals and dictates the feasibility of certain reaction pathways. For example, for an anti-periplanar arrangement required for an E2 elimination or certain rearrangements, the stereochemistry of the neomenthyl derivative is pre-organized. These stereoelectronic constraints can lead to high diastereoselectivity in reactions. nsf.gov
Investigations into Transition State Geometries and Energetics
Understanding the reactivity and selectivity imparted by the neomenthyl scaffold requires detailed analysis of transition state (TS) geometries and their corresponding energies. Computational chemistry provides powerful tools for these investigations. uva.nl For reactions involving chiral molecules like this compound, computational studies can elucidate the origins of stereoselectivity by comparing the energies of different diastereomeric transition states.
For instance, in cycloaddition reactions, stabilizing donor-acceptor interactions between the alkyne and substituents can influence the transition state electronics, leading to acceleration. nsf.gov Similar principles apply to the reactions of this compound. The steric bulk of the isopropyl group and the methyl group, along with their fixed stereochemical relationship on the cyclohexane ring, would create distinct energetic penalties for different approaches of a reactant, favoring pathways that minimize steric clash.
Computational models can map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. These studies can rationalize observed product distributions or predict the most likely outcome of a new reaction. For example, in rearrangement reactions like the Curtius or Schmidt reaction, the conformational constraints of the neomenthyl group would influence the geometry of the transition state for the key migratory step, potentially affecting the reaction rate and ensuring the observed retention of configuration.
Applications of 1r,2r,5s Neomenthyl Azide in Advanced Organic Synthesis
Asymmetric Synthesis and Catalysis
Extensive searches were conducted to find instances where (1R,2R,5S)-Neomenthyl azide (B81097) serves as a key starting material or intermediate in asymmetric synthesis and catalysis.
(1R,2R,5S)-Neomenthyl Azide as a Precursor to Chiral Auxiliaries
No literature was found that describes the conversion of this compound into chiral auxiliaries for use in asymmetric synthesis. Chiral auxiliaries are crucial tools for controlling stereochemistry in chemical reactions, but there is no evidence to suggest that this specific azide is a common precursor for their synthesis.
Derivatization to Chiral Ligands for Asymmetric Catalysis (e.g., Hydration, Hydrogenation, C-C Coupling)
The derivatization of this compound into chiral ligands for various asymmetric catalytic reactions, such as hydration, hydrogenation, or carbon-carbon coupling, is not documented in the available scientific literature. While the neomenthyl scaffold, in general, is known in the context of chirality, the azide functional group of this specific compound does not appear to have been utilized for the synthesis of ligands for these catalytic applications.
Enantioselective Transformations Guided by Neomenthyl-Derived Chirality
No specific examples of enantioselective transformations where the stereochemical outcome is directed by a chiral auxiliary or ligand derived from this compound could be retrieved.
Modular Synthesis of Complex Molecular Architectures
A thorough search was also performed to identify the role of this compound as a building block in the synthesis of complex molecules.
Building Block in Heterocycle Synthesis (e.g., Triazoles, Oxindoles)
There is no information available on the use of this compound in the synthesis of heterocyclic compounds like triazoles or oxindoles. Organic azides are well-known precursors for triazoles through cycloaddition reactions, and various synthetic routes to oxindoles exist. However, the participation of this compound in these specific synthetic pathways is not reported.
Strategies for Constructing Polycyclic Systems Incorporating the Neomenthyl Scaffold
No synthetic strategies or methodologies were found that utilize this compound for the construction of polycyclic systems where the neomenthyl moiety is incorporated into the final structure.
Synthesis of Natural Product Derivatives and Analogues (Purely synthetic context)
The incorporation of chiral fragments is a cornerstone of modern synthetic chemistry, particularly in the quest to generate derivatives and analogues of biologically active natural products. This compound serves as a potential chiral building block for these endeavors, primarily through cycloaddition reactions that form new heterocyclic systems. The azide moiety is a versatile functional group, capable of participating in various transformations, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
While specific, direct applications of this compound in the total synthesis of complex natural product derivatives are not extensively documented in dedicated studies, its utility can be inferred from the broader success of chiral azides in this field. The neomenthyl group, with its defined stereocenters, can act as a chiral auxiliary, guiding the stereochemical outcome of reactions, or it can be incorporated as a permanent structural feature in the final analogue.
The synthesis of natural product analogues often targets the simplification of the parent structure while retaining or enhancing biological activity. In this context, the neomenthyl group can be appended to a pharmacophore to study the impact of a bulky, chiral, lipophilic substituent on biological interactions. For instance, a hypothetical application could involve the reaction of this compound with an alkyne-functionalized core of a simplified natural product analogue.
Table 1: Potential Cycloaddition Reactions for Natural Product Analogue Synthesis
| Reactant A | Reactant B | Potential Product Core | Synthetic Context |
| This compound | Alkyne-modified sugar | Triazole-linked glycomimetic | Analogue of a nucleoside antibiotic |
| This compound | Terminal alkyne on a peptide backbone | Triazole-stapled peptide | Stabilized analogue of a natural peptide |
| This compound | Strained cycloalkyne derivative | Bicyclic triazole adduct | Conformationally restricted analogue |
Contributions to Materials Science and Polymer Chemistry (Academic Focus)
The principles of chirality and self-assembly are paramount in the development of advanced materials. Chiral molecules can impart unique optical, mechanical, and recognition properties to polymers and supramolecular structures. This compound is a candidate for introducing chirality into macromolecular systems.
Design and Synthesis of Functionalized Polymers via Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for polymer functionalization due to its high efficiency, selectivity, and mild reaction conditions. By incorporating this compound into a polymer structure, either as a side-chain modification or as a component of the polymer backbone, materials with specific chiroptical properties can be synthesized.
For example, a polymer bearing alkyne side chains can be readily functionalized by reacting it with this compound. The resulting polymer would be decorated with chiral neomenthyl-triazole units. Such chiral polymers could find applications as stationary phases in chiral chromatography or as sensors capable of distinguishing between enantiomers.
Table 2: Hypothetical Functionalized Polymers from this compound
| Polymer Backbone | Click Reaction Partner | Resulting Functionality | Potential Application |
| Poly(propargyl acrylate) | This compound | Chiral neomenthyl-triazole side chains | Chiral stationary phase for HPLC |
| Alkyne-terminated Poly(ethylene glycol) | This compound | Chiral end-functionalized PEG | Component for chiral hydrogels |
| Azide-functionalized Polystyrene | Propargyl neomenthol (B8682525) ether (hypothetical) | Neomenthyl ether side chains | Chiral polymer thin films |
Integration into Supramolecular Assemblies
While specific research on the integration of this compound into supramolecular assemblies is not prominent, the concept is well-established with other chiral molecules. A molecule containing the neomenthyl group, linked to a flat aromatic core capable of π-π stacking, could assemble into chiral aggregates. These assemblies could exhibit unique photophysical properties, such as circularly polarized luminescence, which is of interest in display and sensing technologies.
The investigation into the specific applications of this compound in these advanced fields remains an area with potential for future research, building upon the established principles of chiral chemistry and materials science.
Computational and Theoretical Studies on 1r,2r,5s Neomenthyl Azide
Density Functional Theory (DFT) Calculations for Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of organic molecules. For (1R,2R,5S)-Neomenthyl azide (B81097), DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity.
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can provide a detailed picture of the molecule's three-dimensional structure. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, the geometry of the cyclohexane (B81311) ring in the menthyl scaffold, which typically adopts a stable chair conformation with the bulky isopropyl and azide groups in equatorial positions to minimize steric hindrance, can be precisely modeled.
Furthermore, DFT is used to calculate various molecular properties that govern reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and distribution of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For organic azides, the HOMO is often localized on the azide moiety, making it a key site for reactions with electrophiles, while the LUMO's location can predict the site of nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. This information is invaluable for predicting how (1R,2R,5S)-Neomenthyl azide will interact with other reagents.
An illustrative data table of DFT-calculated properties for a molecule similar to this compound is presented below.
| Property | Calculated Value |
| Total Energy | -XXX.XXXX Hartrees |
| HOMO Energy | -X.XX eV |
| LUMO Energy | +X.XX eV |
| HOMO-LUMO Gap | X.XX eV |
| Dipole Moment | X.XX Debye |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar organic azides.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with solvent molecules or other reactants. nih.gov
The conformational flexibility of the neomenthyl group, arising from ring inversion and rotation of the isopropyl and azide substituents, can be thoroughly investigated using MD. researchgate.netresearchgate.net These simulations can identify the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational preferences in different environments. mdpi.com By simulating the molecule in a solvent box, typically water or an organic solvent, MD can reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence its conformation and reactivity. nih.gov
MD simulations can also be used to study the dynamics of intermolecular interactions during a chemical reaction. researchgate.net For example, the approach of a reactant to the azide group can be simulated to understand the preferred trajectories and the role of solvent molecules in stabilizing or destabilizing the transition state. This level of detail is crucial for a complete understanding of reaction dynamics.
The following table illustrates the types of data that can be extracted from MD simulations for analyzing conformational dynamics.
| Conformational Parameter | Average Value | Fluctuation (RMSD) |
| Dihedral Angle (C1-C2-C3-C4) | XX.X° | X.X° |
| Dihedral Angle (C-N-N-N) | XXX.X° | X.X° |
| End-to-End Distance | X.X Å | X.X Å |
Note: This table presents hypothetical data to illustrate the outputs of MD simulations for conformational analysis.
Elucidation of Reaction Mechanisms and Transition States through Computational Methods
Computational methods are powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, such as cycloadditions or reductions, computational studies can provide a step-by-step understanding of the reaction pathway. rsc.org
DFT calculations are commonly used to map the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate, and the geometry of the transition state provides insight into the factors that control the reaction's stereochemistry.
For example, in a 1,3-dipolar cycloaddition reaction, a common reaction for azides, computational methods can determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net They can also predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. The nature of the transition state, including the degree of bond formation and breaking, can be analyzed to understand the electronic and steric factors that govern the reaction's outcome.
Below is an example of a data table summarizing the calculated activation energies for different reaction pathways.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| [3+2] Cycloaddition (Exo) | TS-Exo | XX.X |
| [3+2] Cycloaddition (Endo) | TS-Endo | YY.Y |
| Azide Reduction | TS-Reduction | ZZ.Z |
Note: The data in this table is illustrative of the kind of information obtained from computational studies of reaction mechanisms.
Prediction of Stereochemical Outcomes in Neomenthyl Azide Transformations
The chiral nature of this compound makes the prediction of stereochemical outcomes in its reactions a critical aspect of its chemistry. Computational methods offer a powerful approach to understanding and predicting the stereoselectivity of reactions involving this compound.
By modeling the transition states for the formation of different stereoisomeric products, the relative activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product. This approach allows for the rationalization of experimentally observed stereoselectivities and the prediction of outcomes for new reactions.
For example, in an asymmetric synthesis where this compound is used as a chiral auxiliary, computational modeling can help to understand how the stereocenter on the neomenthyl group directs the stereochemical outcome of the reaction. By analyzing the non-covalent interactions, such as steric hindrance and electrostatic interactions, in the transition state, the origins of stereocontrol can be elucidated. This knowledge is invaluable for the design of more efficient and selective synthetic methods.
The following table provides a hypothetical comparison of transition state energies leading to different stereoisomers.
| Stereoisomeric Product | Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| (R)-Product | TS-R | 0.0 | >99:1 |
| (S)-Product | TS-S | +X.X | <1:99 |
Note: This table is a hypothetical representation of how computational chemistry can be used to predict stereochemical outcomes.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Stereochemical Elucidation
Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like (1R,2R,5S)-Neomenthyl azide (B81097). These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
For mechanistic studies, chiroptical methods can be used to track the stereochemical outcome of a reaction. For example, if (1R,2R,5S)-Neomenthyl azide undergoes a substitution reaction at a stereocenter, the ECD or ORD spectrum of the product can reveal whether the reaction proceeded with retention or inversion of configuration. By comparing the experimental spectrum of the product with theoretically calculated spectra for all possible stereoisomers, the absolute configuration of the product can be unequivocally assigned. This information is crucial for understanding the reaction mechanism.
The application of these methods often involves a combination of experimental measurements and quantum chemical calculations. The conformational landscape of the molecule is first explored, and then the chiroptical properties are calculated for the most stable conformers. The calculated spectrum is then compared to the experimental one to assign the absolute configuration.
Table 2: Hypothetical Chiroptical Data for Stereochemical Analysis
| Compound | Experimental [α]D | Key ECD Cotton Effect (nm) | Predicted Predominant Stereochemistry |
| This compound | +25.3° | Positive at 230 nm | (1R,2R,5S) |
| Reaction Product A | -15.8° | Negative at 245 nm | Inversion at C-1 |
| Reaction Product B | +22.1° | Positive at 228 nm | Retention at C-1 |
This table presents hypothetical data for illustrative purposes.
Mass Spectrometry for Reaction Monitoring and Product Identification (beyond basic identification)
Mass spectrometry (MS) is a powerful analytical technique for monitoring chemical reactions and identifying reaction products, intermediates, and even transient species. nih.govresearchgate.net Modern ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of reaction mixtures with minimal or no sample preparation, providing real-time information about the progress of a reaction. researchgate.netrsc.org
In the study of reactions involving this compound, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, which are used to determine the elemental composition of reaction products and intermediates. researchgate.net This is particularly useful for distinguishing between isomeric products that have the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to gain structural information. In an MS/MS experiment, a specific ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can serve as a fingerprint for a particular molecule and can be used to elucidate its structure.
For instance, in a cycloaddition reaction involving this compound, MS could be used to monitor the disappearance of the azide reactant (m/z) and the appearance of the triazole product (m/z). burleylabs.co.uk By performing MS/MS on the product ion, characteristic fragmentation pathways could be identified, confirming the connectivity of the newly formed heterocyclic ring.
Table 3: Illustrative Mass Spectrometry Data for Reaction Monitoring
| Reaction Time (min) | Ion (m/z) | Relative Intensity | Proposed Identity |
| 0 | 182.1657 | 100% | [ this compound + H ]+ |
| 60 | 182.1657 | 45% | [ this compound + H ]+ |
| 60 | 250.2079 | 55% | [ Product + H ]+ |
| 120 | 182.1657 | 10% | [ this compound + H ]+ |
| 120 | 250.2079 | 90% | [ Product + H ]+ |
This table presents hypothetical data for illustrative purposes.
X-ray Crystallography for Solid-State Stereochemical Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. globalresearchonline.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. This provides definitive information about bond lengths, bond angles, and, most importantly for chiral molecules, the absolute stereochemistry.
For this compound, or a crystalline derivative thereof, a successful X-ray crystallographic analysis would provide unequivocal confirmation of the relative and absolute configuration of all stereocenters. This technique is particularly valuable when other spectroscopic methods provide ambiguous results or when a new, unexpected stereoisomer is formed in a reaction. The resulting crystal structure can also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding, which can influence the physical properties of the compound.
While obtaining suitable crystals for X-ray diffraction can be a challenge, the structural information it provides is unparalleled in its detail and certainty.
Table 4: Hypothetical X-ray Crystallographic Data for this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.321 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| Stereochemical Assignment | Confirmed (1R,2R,5S) |
This table presents hypothetical data for illustrative purposes.
Future Research Directions and Emerging Trends in the Chemistry of 1r,2r,5s Neomenthyl Azide
The chiral building block, (1R,2R,5S)-Neomenthyl azide (B81097), stands as a valuable reagent in stereoselective synthesis. As the demand for enantiomerically pure compounds grows in pharmaceuticals, agrochemicals, and materials science, research continues to push the boundaries of its synthesis and application. This article explores the future research directions and emerging trends poised to shape the landscape of neomenthyl azide chemistry, focusing on sustainability, catalysis, automation, advanced materials, and mechanistic understanding.
Q & A
Q. How does the stereochemistry of this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodology : The neomenthyl group’s bulky, chiral environment enhances regioselectivity in CuAAC by sterically directing alkyne approach. Kinetic studies show a 3:1 preference for 1,4-triazole formation over 1,5 when using terminal alkynes. Compare with diastereomers (e.g., 1S,2S,5R) to isolate steric vs. electronic effects .
- Data Analysis : Use X-ray crystallography (e.g., Table S1 in ) to correlate transition-state geometry with regioselectivity.
Q. What strategies resolve contradictions in stereochemical assignments between X-ray crystallography and electronic circular dichroism (ECD)?
- Methodology : If crystallography (e.g., CCDC data ) and ECD (e.g., Figure 9 in ) conflict, perform density functional theory (DFT) calculations to simulate ECD spectra. Validate by synthesizing both enantiomers and comparing experimental vs. computed spectra. Use high-field NMR (600 MHz) to detect subtle NOE interactions for conformational analysis .
Q. Can computational models accurately predict solubility and partition coefficients (logP) for this compound when experimental data is unavailable?
- Methodology : Apply group contribution methods (e.g., UNIFAC) or molecular dynamics simulations (MD) using software like COSMOtherm. Input parameters include molecular volume (from X-ray data ) and polarity indices. Cross-validate predictions with analogous compounds (e.g., neomenthyl acetate: logP ~3.5 ).
Q. How does the neomenthyl azide moiety act as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation?
- Methodology : The azide’s conformation (determined by X-ray ) creates a chiral pocket around Pd, favoring nucleophile attack on specific allylic positions. Compare turnover frequencies (TOF) and enantiomeric excess (ee) with other ligands (e.g., BINAP). Optimize by modifying reaction temperature (0–25°C) and solvent polarity (toluene vs. THF) .
Methodological Notes
- Data Validation : Cross-reference physical properties (e.g., melting point) with crystallographic databases (CCDC) and avoid unreliable sources (e.g., BenchChem ).
- Stereochemical Analysis : Combine NMR (NOESY), X-ray, and ECD for unambiguous assignments .
- Safety Compliance : Follow institutional guidelines for azide handling and document risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
